N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-phenyl-N-(2-thiophen-2-ylethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c23-20(22(18-8-9-18)13-10-19-7-4-16-25-19)21(11-14-24-15-12-21)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRTQQYLMCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide typically involves multiple steps, including the formation of the oxane ring and the introduction of the cyclopropyl and thiophene groups. Common synthetic methods include:
Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters as coupling partners.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate diols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison
Benzothiophene acrylonitrile derivatives, such as compounds 31–33 (Figure 17 in ), share a thiophene moiety but differ in core structure and substituents. Key comparisons include:
Pharmacological Insights :
- The benzo[b]thiophene acrylonitriles exhibit potent anticancer activity, attributed to their methoxy-phenyl groups enhancing lipophilicity and π-π stacking with cellular targets .
- The target compound’s carboxamide group may engage in hydrogen bonding, while its cyclopropyl substituent could reduce metabolic oxidation compared to linear alkyl chains.
- Thiophene moieties in both classes may contribute to bypassing P-glycoprotein-mediated resistance, a critical advantage in oncology .
Rotigotine and Related Compounds (Neurological Agents)
Structural and Functional Comparison
Rotigotine hydrochloride, a dopamine agonist used in Parkinson’s disease, shares the 2-(thiophen-2-yl)ethyl substituent but differs in core structure and functionality:
Pharmacological Insights :
- Rotigotine’s amine oxide group enhances solubility and bioavailability, whereas the target compound’s carboxamide may offer metabolic stability.
- The oxane ring’s oxygen atom may improve aqueous solubility relative to Rotigotine’s tetrahydronaphthalene core, which is more lipophilic .
Biological Activity
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and detailed research findings.
Compound Overview
This compound is characterized by its unique structural features, including a cyclopropyl group, a thiophene moiety, and a carboxamide functional group. These components contribute to its pharmacological properties, making it a subject of interest for medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multistep organic reactions, utilizing various reagents and conditions to achieve the desired structure. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural confirmation and purity assessment. For example, a study has documented the synthetic pathway leading to this compound, highlighting the specific conditions and reagents used in its preparation.
Research indicates that this compound may interact with specific biological targets, potentially modulating pathways involved in cell proliferation and apoptosis. The compound's ability to inhibit certain enzymes or receptors can lead to significant biological effects, particularly in cancer therapy.
Case Studies
- Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited potent antitumor effects in vitro. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds showed IC50 values in the nanomolar range against CDK2 and CDK9, leading to G2/M phase arrest and subsequent apoptosis in cancer cell lines .
- In Vivo Efficacy : In animal models, compounds with similar structures have demonstrated significant tumor growth inhibition without notable toxicity. This suggests a promising therapeutic window for further development .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide, and how can yield/purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Core scaffold assembly : Coupling of oxane-4-carboxamide with cyclopropyl and thiophen-2-yl-ethyl groups via nucleophilic substitution or amidation .
Q. Optimization strategies :
- High-throughput screening to identify ideal catalysts (e.g., Pd-based for cross-coupling) .
- Continuous flow chemistry to enhance reaction reproducibility and reduce side products .
- Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to improve selectivity .
- Key Parameters :
| Step | Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Amidation | EDCI/HOBt | DMF | 25°C | 60–75% |
| Cyclopropane coupling | Pd(OAc)₂ | THF | 80°C | 45–55% |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; thiophene protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆N₂O₂S) .
- HPLC-PDA for purity assessment (>95% purity threshold for biological assays) .
Q. What physicochemical properties are critical for in vitro/in vivo studies?
- Methodological Answer : Prioritize the following:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) .
- Stability : Conduct accelerated degradation studies under varying pH (1–9) and temperature (4–37°C) .
- LogP : Estimate via reverse-phase HPLC to predict membrane permeability (target LogP ~3.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores .
- Dose-response validation : Replicate studies across independent labs using identical compound batches .
Q. What experimental strategies are recommended for elucidating its mechanism of action?
- Methodological Answer :
- Target deconvolution :
- SPR (Surface Plasmon Resonance) : Screen against protein libraries to identify binding partners .
- CRISPR-Cas9 knockouts : Validate target relevance in disease models (e.g., cancer cell proliferation assays) .
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling .
Q. How can researchers design stability studies for long-term storage and handling?
- Methodological Answer :
- Stress testing : Expose the compound to:
- Oxidative stress (H₂O₂), hydrolytic stress (pH extremes), and photolytic stress (UV light) .
- Analytical endpoints : Monitor degradation via LC-MS and quantify impurities (>0.1% threshold) .
- Storage recommendations : Lyophilized form at -80°C under inert gas (argon) for >2-year stability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modifications to:
- Cyclopropyl group : Replace with other strained rings (e.g., aziridine) .
- Thiophene moiety : Substitute with pyridine or benzothiophene to modulate electron density .
- In silico modeling : Use molecular dynamics simulations to predict binding affinities to hypothetical targets .
Data Contradiction Analysis
- Case Study : Conflicting reports on kinase inhibition (IC₅₀ values ranging from 10 nM to 1 µM).
- Resolution Steps :
Verify compound purity (HPLC, elemental analysis) .
Re-test in uniform assay conditions (e.g., ATP concentration fixed at 1 mM) .
Cross-validate using orthogonal methods (e.g., thermal shift assay vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
